N'-(4-tert-butylbenzoyl)isonicotinohydrazide
Description
N’-(4-tert-butylbenzoyl)isonicotinohydrazide is a chemical compound that belongs to the class of hydrazides. It is derived from isonicotinic acid and 4-tert-butylbenzoyl chloride.
Properties
IUPAC Name |
N'-(4-tert-butylbenzoyl)pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)14-6-4-12(5-7-14)15(21)19-20-16(22)13-8-10-18-11-9-13/h4-11H,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJGFDGDLWQNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198141 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-tert-butylbenzoyl)isonicotinohydrazide can be synthesized through the acylation reaction between isonicotinic acid hydrazide (isoniazid) and 4-tert-butylbenzoyl chloride. The reaction typically involves refluxing the reactants in an appropriate solvent such as ethanol or methanol . The general reaction scheme is as follows:
Isoniazid+4-tert-butylbenzoyl chloride→N’-(4-tert-butylbenzoyl)isonicotinohydrazide
Industrial Production Methods
While specific industrial production methods for N’-(4-tert-butylbenzoyl)isonicotinohydrazide are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors may also enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(4-tert-butylbenzoyl)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-(4-tert-butylbenzoyl)isonicotinohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its efficacy in treating tuberculosis and other bacterial infections.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(4-tert-butylbenzoyl)isonicotinohydrazide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the enzyme enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known anti-tuberculosis drug that also targets InhA.
N’-benzoylisonicotinohydrazide: A derivative with similar structural features but different substituents.
4-tert-butylbenzoyl chloride: A precursor used in the synthesis of N’-(4-tert-butylbenzoyl)isonicotinohydrazide.
Uniqueness
N’-(4-tert-butylbenzoyl)isonicotinohydrazide is unique due to its specific substituent (4-tert-butylbenzoyl group), which may enhance its binding affinity and specificity towards the target enzyme, potentially leading to improved anti-tuberculosis activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
